PF-03814735 is a small molecule developed for cancer therapy. [] It acts as a potent, reversible inhibitor of Aurora kinases A and B. [] These kinases are crucial regulators of mitosis, playing vital roles in cell cycle progression and chromosome segregation. [, ] Overexpression and amplification of Aurora kinases, particularly Aurora kinase A, are observed in various human cancers. [, ] PF-03814735 has been investigated as a potential therapeutic agent for various solid tumors, including small cell lung cancer (SCLC). []
The synthesis of PF-03814735 involves several key steps that utilize various chemical reactions. Initially, the compound is synthesized through a series of nucleophilic aromatic substitution reactions. The process typically starts with the preparation of a pyrimidine derivative, which is then reacted with amines to form the desired acylureidoindolin structure.
PF-03814735 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The chemical formula is C₁₈H₁₈F₃N₅O₂, and it features:
The molecular weight of PF-03814735 is approximately 393.36 g/mol, and its structural representation can be analyzed using computational modeling techniques to predict binding interactions with Aurora Kinases .
PF-03814735 undergoes various chemical reactions that facilitate its synthesis and biological activity:
PF-03814735 exerts its pharmacological effects primarily through the inhibition of Aurora Kinases A and B. These kinases play critical roles in cell cycle regulation, particularly during mitosis:
PF-03814735 exhibits several notable physical and chemical properties:
These properties are essential for determining the drug's formulation and delivery methods in clinical settings .
PF-03814735 has significant potential applications in cancer research and therapy:
Aurora kinases (Aurora A, B, and C) are serine/threonine kinases that serve as master regulators of mitosis. Aurora A (AURKA) localizes to centrosomes and spindle poles, where it governs centrosome maturation, mitotic entry, and bipolar spindle assembly through phosphorylation of substrates like TPX2, PLK1, and CDC25 [8] [9]. Aurora B (AURKB) functions as part of the chromosomal passenger complex (CPC), ensuring chromosome segregation fidelity, kinetochore-microtubule attachment, and cytokinesis completion by targeting histone H3, survivin, and INCENP [8]. Both kinases exhibit peak expression during G2/M phase and are rapidly degraded after mitosis via APC/C-mediated ubiquitination [9].
Table 1: Aurora Kinase Isoforms and Their Mitotic Functions
Isoform | Subcellular Localization | Key Substrates | Primary Mitotic Functions |
---|---|---|---|
Aurora A (AURKA) | Centrosomes, spindle poles | TPX2, PLK1, CDC25 | Centrosome separation, spindle assembly, G2/M transition |
Aurora B (AURKB) | Centromeres, midbody | Histone H3, survivin, INCENP | Chromosome biorientation, cytokinesis, spindle checkpoint |
Aurora C (AURKC) | Centrosomes | Limited data | Spermatogenesis (limited role in somatic cells) |
Genomic amplification and transcriptional upregulation of AURKA/AURKB are hallmarks of diverse cancers. The Cancer Genome Atlas (TCGA) reveals AURKA overexpression in 27/33 tumor types (e.g., rectal adenocarcinoma, ovarian carcinoma) and AURKB overexpression in 26/33 (e.g., diffuse large B-cell lymphoma) [9]. This dysregulation drives malignant phenotypes through:
Aurora kinases represent compelling therapeutic targets due to their:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7